3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine
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Overview
Description
3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine is a bicyclic amine compound with a unique structural framework. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its biological significance and structural complexity. The presence of the isopropyl group at the 3-position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes. This process is carried out over Raney nickel, leading to the formation of the corresponding amines . The reaction conditions include:
Catalyst: Raney nickel
Temperature: Room temperature to moderate heating
Pressure: Atmospheric to slightly elevated pressure
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for 3-isopropyl-3-azabicyclo[3.3.1]nonan-9-amine .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Reductive Amination: Formation of amines from ketones or aldehydes in the presence of reducing agents.
Substitution Reactions: Conversion into amides, Schiff bases, and isothiocyanates through reactions with different reagents.
Common Reagents and Conditions
Reductive Amination: Sodium triacetoxyhydridoborate as the reducing agent.
Substitution Reactions: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, benzaldehyde, and thiophosgene.
Major Products Formed
Amides: Formed via reactions with acetyl and chloroacetyl chlorides.
Schiff Bases: Formed by condensation with benzaldehyde.
Isothiocyanates: Formed by treatment with thiophosgene.
Scientific Research Applications
3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural framework.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-isopropyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but its structural complexity suggests a high degree of specificity in its interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine
- 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-amine
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
3-Isopropyl-3-azabicyclo[3.3.1]nonan-9-amine stands out due to the presence of the isopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C11H22N2/c1-8(2)13-6-9-4-3-5-10(7-13)11(9)12/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
KUIDTALBUSZCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2N |
Origin of Product |
United States |
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